N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide
Description
N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
N-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-12-6-3-5-11(9-12)10-16-8-4-7-14(16)18/h2-3,5-6,9H,1,4,7-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYBBCMEZCSCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)CN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 3-(2-oxopyrrolidin-1-yl)methylphenylamine with acryloyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and potentially continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Oxopyrrolidin-1-yl)propyl]acetamide
- N-[3-(2-Oxopyrrolidin-1-yl)phenyl]methyl]prop-2-enamide
Uniqueness
N-[3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a propenamide group. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
